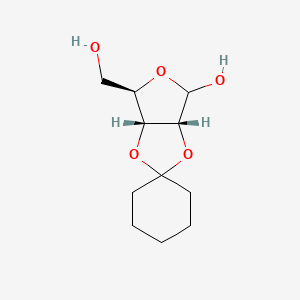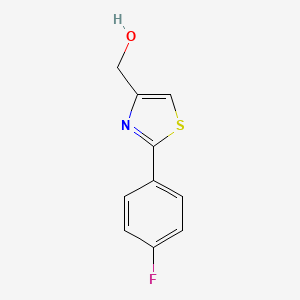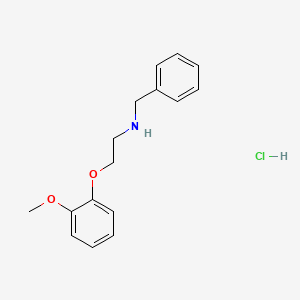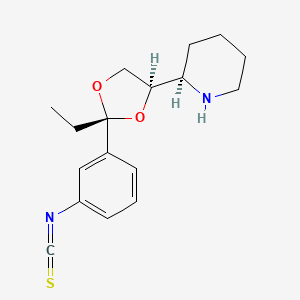
L-745,870 Trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-745,870 trihydrochloride is a highly potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia . The chemical name of this compound is 3-[(4-(4-chlorophenyl)piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride .
Aplicaciones Científicas De Investigación
L-745,870 trihydrochloride has been widely used in scientific research due to its high selectivity and potency as a dopamine D4 receptor antagonist. Some of its key applications include:
Psychiatric research: Investigating the role of dopamine D4 receptors in psychiatric disorders such as schizophrenia and bipolar disorder
Neuroscience studies: Exploring the effects of dopamine D4 receptor antagonism on brain function and behavior
Pharmacological research: Evaluating the potential therapeutic benefits and side effects of dopamine D4 receptor antagonists
Mecanismo De Acción
Mode of Action
L-745,870 Trihydrochloride interacts with its targets by binding to the D4 receptors with high affinity . It shows weaker affinity for D2 and D3 receptors .
Biochemical Pathways
The D4 receptors, to which this compound binds, are involved in several biochemical pathways. These pathways include the inhibition of adenylate cyclase activity, inhibition of Ca2+ currents, and stimulation of extracellular acidification .
Pharmacokinetics
It is known to be brain-penetrant and orally active , suggesting good bioavailability.
Result of Action
This compound inhibits cell death and shows neuroprotective effects . Despite its promising in vitro activity, it was found to be ineffective as an antipsychotic in humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt is also worth noting that this compound is brain-penetrant , suggesting it can cross the blood-brain barrier, an important factor in the drug’s environment of action.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
L-745,870 Trihydrochloride has a high affinity for the D4 dopamine receptor, with a Ki value of 0.43 nM . It interacts with the D4 receptor, inhibiting the receptor’s activity and thereby modulating the biochemical reactions that are mediated by this receptor .
Cellular Effects
This compound, as a D4 receptor antagonist, can influence cell function by modulating dopamine-mediated cell signaling pathways . The compound’s effects on gene expression and cellular metabolism are likely to be indirect, resulting from its modulation of D4 receptor activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the D4 receptor is involved in various signaling pathways .
Metabolic Pathways
This compound, as a D4 receptor antagonist, is likely to be involved in dopamine-related metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-745,870 trihydrochloride involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The key steps include:
Formation of the pyrrolopyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Attachment of the piperazine moiety: The piperazine ring is introduced via a nucleophilic substitution reaction.
Introduction of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-745,870 trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .
Comparación Con Compuestos Similares
L-745,870 trihydrochloride is unique in its high selectivity for the dopamine D4 receptor compared to other dopamine receptor subtypes. Similar compounds include:
L-745,870 hydrochloride: Another form of the compound with similar properties.
L-750,667 trihydrochloride: A related compound with similar receptor selectivity.
L-741,626: Another dopamine D4 receptor antagonist with different pharmacokinetic properties.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, receptor selectivity, and potential therapeutic applications .
Propiedades
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSOYZLYCFYXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866021-03-6 |
Source


|
| Record name | L-745870 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-745870 TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1,3,4-Metheno-1a,3,5-triazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)
![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)





